molecular formula C13H15N3O B13127234 6-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3(3aH)-one

6-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3(3aH)-one

Cat. No.: B13127234
M. Wt: 229.28 g/mol
InChI Key: ADAIEKAITRRAEN-UHFFFAOYSA-N
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Description

6-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3(3aH)-one is a heterocyclic compound that features a pyrazolo[3,4-c]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3(3aH)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-benzyl-3-hydroxy-3-methyl-6-phenyl-4-piperidines with potassium thiocyanate in acetic acid, followed by rearrangement in o-xylene . Another approach includes the use of methyl pyrazole 3,5-dicarboxylate, which undergoes alkylation and cyclization to yield the desired pyrazolo[3,4-c]pyridine skeleton .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3(3aH)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazolo[3,4-c]pyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3(3aH)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3(3aH)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, derivatives of this compound have been shown to inhibit receptor interacting protein 1 (RIP1) kinase, which plays a role in inflammation and cell death pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against cyclin-dependent kinases (CDKs).

    6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: Shares a similar core structure and is used in medicinal chemistry

Uniqueness

6-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3(3aH)-one is unique due to its specific substitution pattern and the resulting biological activities. Its ability to serve as a versatile building block for the synthesis of various derivatives makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

6-benzyl-3a,4,5,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-one

InChI

InChI=1S/C13H15N3O/c17-13-11-6-7-16(9-12(11)14-15-13)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,17)

InChI Key

ADAIEKAITRRAEN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=NNC(=O)C21)CC3=CC=CC=C3

Origin of Product

United States

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